molecular formula C19H19N3O5S B11016690 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Cat. No.: B11016690
M. Wt: 401.4 g/mol
InChI Key: CFTRYXJYDYLWCA-UHFFFAOYSA-N
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Description

2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic compound that features a chromenone core linked to a thiadiazole moiety through an acetamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multiple steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of 3,4-dimethylphenol with ethyl acetoacetate in the presence of a base, followed by cyclization.

    Synthesis of the Thiadiazole Moiety: The thiadiazole ring can be formed by reacting thiosemicarbazide with an appropriate aldehyde or ketone, followed by cyclization.

    Coupling Reaction: The final step involves coupling the chromenone core with the thiadiazole moiety through an acetamide linkage. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromenone core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the thiadiazole moiety, potentially converting it to a more reduced form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a promising scaffold for the development of new drugs.

Industry

In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as enzymes or receptors. The chromenone core may allow for interactions with aromatic residues, while the thiadiazole moiety could form hydrogen bonds or coordinate with metal ions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of a chromenone core and a thiadiazole moiety

Properties

Molecular Formula

C19H19N3O5S

Molecular Weight

401.4 g/mol

IUPAC Name

2-(3,4-dimethyl-2-oxochromen-7-yl)oxy-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C19H19N3O5S/c1-10-11(2)18(24)27-15-8-12(5-6-13(10)15)26-9-16(23)20-19-22-21-17(28-19)14-4-3-7-25-14/h5-6,8,14H,3-4,7,9H2,1-2H3,(H,20,22,23)

InChI Key

CFTRYXJYDYLWCA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=NN=C(S3)C4CCCO4)C

Origin of Product

United States

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